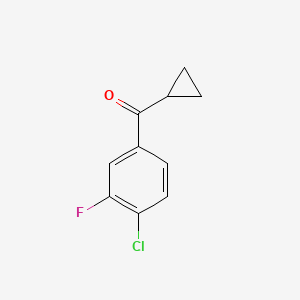

4-Chloro-3-fluorophenyl cyclopropyl ketone

Descripción

Overview of Cyclopropyl (B3062369) Ketones in Modern Organic Synthesis

Cyclopropyl ketones are a class of organic compounds that have garnered considerable attention in contemporary organic synthesis. The defining feature of these molecules is the presence of a three-membered cyclopropane (B1198618) ring directly attached to a carbonyl group. This arrangement imparts unique chemical reactivity, largely due to the inherent ring strain of the cyclopropyl group, which is estimated to be around 27.5 kcal/mol. This strain energy can be released in various chemical transformations, making cyclopropyl ketones valuable synthons for a range of organic reactions.

The utility of cyclopropyl ketones extends to their participation in a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements. These reactions allow for the stereoselective construction of more complex carbocyclic and heterocyclic frameworks that are prevalent in natural products and pharmaceutically active compounds.

Significance of Aryl-Substituted Cyclopropyl Ketones in Chemical Research

The introduction of an aryl substituent to the cyclopropyl ketone scaffold, creating aryl-substituted cyclopropyl ketones, further expands their synthetic potential. The aromatic ring can modulate the electronic properties of the ketone and the cyclopropyl group, influencing the reactivity and selectivity of chemical transformations.

Aryl-substituted cyclopropyl ketones are key intermediates in the synthesis of a diverse array of organic molecules. They serve as precursors to important structural motifs, and their derivatives have been explored in the development of novel agrochemicals and materials. The ability to functionalize the aryl ring provides an additional handle for tailoring the properties of the final products.

Scope and Research Focus on 4-Chloro-3-fluorophenyl Cyclopropyl Ketone

This article focuses specifically on the chemical compound 4-Chloro-3-fluorophenyl cyclopropyl ketone, with the CAS number 898790-06-2 and the molecular formula C₁₀H₈ClFO. cymitquimica.com The presence of both chlorine and fluorine atoms on the phenyl ring introduces specific electronic and steric effects that influence the molecule's reactivity and potential applications. The primary research focus is to elucidate the synthesis, characterization, and chemical behavior of this particular ketone, highlighting its utility as a building block in targeted organic synthesis.

Table 1: Physicochemical Properties of 4-Chloro-3-fluorophenyl Cyclopropyl Ketone

| Property | Value |

| CAS Number | 898790-06-2 |

| Molecular Formula | C₁₀H₈ClFO |

| Molecular Weight | 198.62 g/mol |

| Appearance | Not specified |

| Solubility | Likely soluble in common organic solvents |

Note: This data is compiled from available chemical supplier information. cymitquimica.com Experimental verification may be required.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIKVCBFWPACDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642497 | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-06-2 | |

| Record name | (4-Chloro-3-fluorophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity in Aryl Cyclopropyl Ketones

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The inherent strain of the cyclopropane ring in aryl cyclopropyl (B3062369) ketones makes it susceptible to cleavage under various catalytic conditions. The mode of this ring-opening is dictated by the catalyst, leading to a diverse array of potential products and reaction pathways.

Samarium(II) Iodide (SmI2)-Catalyzed Transformations

Samarium(II) iodide (SmI₂), a powerful single-electron transfer (SET) agent, is a versatile reagent for promoting radical reactions. acs.org In the context of aryl cyclopropyl ketones, SmI₂ catalysis facilitates unique intermolecular coupling reactions through a radical relay mechanism, avoiding the need for a stoichiometric co-reductant to regenerate the active Sm(II) species. acs.orgnih.gov

The reaction is initiated by a reversible single-electron transfer from SmI₂ to the ketone carbonyl of the 4-Chloro-3-fluorophenyl cyclopropyl ketone. nih.govrsc.org This process generates a samarium ketyl radical intermediate. rsc.org The stability and subsequent reactivity of this intermediate are influenced by the conformation of the aryl ring. For efficient reaction, a conformation where the aryl ring is twisted out of the plane of the carbonyl group is preferred, as this destabilizes the ketyl radical, thereby lowering the energy barrier for the subsequent ring-opening step. nih.gov This fragmentation of the cyclopropyl ring results in the formation of a more stable distonic radical anion, where the radical and enolate moieties are separated. nih.gov

The general pathway is as follows:

Single Electron Transfer (SET): The ketone receives an electron from SmI₂ to form a ketyl radical anion.

Ring Fragmentation: The strained cyclopropane ring opens to form a γ-carbon radical and a samarium enolate.

Intermolecular Coupling: The carbon-centered radical adds to an external π-system, such as an alkyne or alkene.

Cyclization & Catalyst Regeneration: The newly formed radical intermediate attacks the samarium enolate, leading to a cyclized product and the regeneration of the Sm(II) catalyst via a back electron transfer from the product ketyl radical to Sm(III). acs.orgnih.gov

The fragmentation of the cyclopropyl ring in unsymmetrically substituted aryl cyclopropyl ketones is a critical step that dictates the regiochemical outcome. The cleavage of the C-C bond is generally directed by the formation of the more stable radical intermediate. In the case of aryl cyclopropyl ketones, the bond between the carbonyl carbon and the substituted cyclopropyl carbon typically remains intact, while one of the other two bonds cleaves.

While the initial ring-opening may not be highly stereoselective, subsequent steps can be. In intramolecular reactions, the stereochemistry of the final product is often controlled by the geometry of the transition state during the cyclization step. acs.org The high oxophilicity of samarium allows it to coordinate with multiple Lewis basic sites in the molecule, leading to well-organized transition states and often resulting in high diastereoselectivity in the products. rsc.org For intermolecular couplings, the stereochemistry is largely determined during the final ring-closing step to form the five-membered ring.

A significant application of SmI₂-catalyzed transformations of aryl cyclopropyl ketones is the synthesis of highly substituted cyclopentenes and cyclopentanes. nih.govacs.org This is achieved through an intermolecular radical coupling with alkynes or alkenes. nih.govacs.org The reaction generally shows broad substrate scope, tolerating a variety of functional groups on both the aryl cyclopropyl ketone and the coupling partner. nih.gov For instance, electron-withdrawing groups on an alkyne coupling partner generally lead to higher yields. nih.gov

The reaction between an aryl cyclopropyl ketone and an alkyne under SmI₂ catalysis typically yields a decorated cyclopentene (B43876). The general applicability of this method is demonstrated by the successful coupling of various substituted aryl cyclopropyl ketones with a range of alkynes, as shown in the table below.

| Aryl Cyclopropyl Ketone Substituent | Alkyne Coupling Partner | Product Yield (%) |

|---|---|---|

| 2-Methylphenyl | Phenylacetylene | 99 |

| 4-Fluorophenyl | Phenylacetylene | 85 |

| 4-Chlorophenyl | Phenylacetylene | 94 |

| 2,6-Dimethylphenyl | Phenylacetylene | 87 |

| 4-Bromophenyl | 4-Ethynyltoluene | 91 |

Phosphine-Catalyzed Ring-Opening Mechanisms

Phosphines, acting as nucleophilic catalysts, can also induce the ring-opening of cyclopropyl ketones. The mechanism, however, is fundamentally different from the radical pathway initiated by SmI₂. This pathway typically involves the formation of zwitterionic intermediates. nih.govnih.gov

For specifically designed cyclopropyl ketones, phosphine (B1218219) catalysis can lead to the formation of hydrofluorenones through a cascade of ring-opening and recyclization steps. figshare.com The mechanism, as investigated by DFT studies, involves the following key steps: nih.gov

Nucleophilic Attack: The phosphine attacks the cyclopropane ring in a nucleophilic substitution manner, leading to the opening of the three-membered ring and the formation of a phosphonium (B103445) enolate zwitterion. nih.gov

Intramolecular Michael Addition: The enolate then undergoes an intramolecular Michael addition to another part of the molecule (in the case of specifically designed substrates), forming a new ring and a new enolate intermediate. nih.gov

Proton Transfer: An intramolecular acs.orgresearchgate.net-proton transfer occurs to generate a phosphorus ylide. nih.gov

Intramolecular Wittig Reaction: The final product is formed through an intramolecular Wittig reaction, which also regenerates the phosphine catalyst. nih.gov

This type of reactivity highlights the versatility of the cyclopropyl ketone moiety, which can be manipulated through different catalytic cycles to yield complex polycyclic structures.

Transition Metal-Catalyzed Borylative Ring Opening (e.g., Nickel Catalysis)

Transition metals, particularly nickel, offer another avenue for the functionalization of aryl cyclopropyl ketones through ring-opening reactions. A notable example is the nickel-catalyzed borylative ring opening using bis(pinacolato)diboron (B136004) (B₂pin₂), which yields valuable 4-oxoalkylboronates. organic-chemistry.org

The reaction is typically catalyzed by a Ni(0) species, often generated in situ from Ni(cod)₂ with a suitable ligand, such as an N-heterocyclic carbene (NHC) like IMes·HCl, and a base like potassium methoxide (B1231860) (MeOK). organic-chemistry.org The proposed mechanism involves: organic-chemistry.org

Oxidative Cyclization: The Ni(0) catalyst undergoes an oxidative cyclization with the aryl cyclopropyl ketone to form a nickelacyclobutane intermediate.

Transmetalation: This intermediate reacts with bis(pinacolato)diboron in a transmetalation step, incorporating a boryl group.

Reductive Elimination: The final 4-oxoalkylboronate product is released through reductive elimination, regenerating the active Ni(0) catalyst. organic-chemistry.org

This reaction is generally high-yielding for a range of aryl cyclopropyl ketones, including those with both electron-donating and electron-withdrawing substituents on the aryl ring. The regioselectivity of the ring-opening is influenced by steric factors, with the less sterically hindered C-C bond of the cyclopropane ring being cleaved. organic-chemistry.org

| Aryl Group of Cyclopropyl Ketone | Product Yield (%) |

|---|---|

| Phenyl | 92 |

| 4-Methylphenyl | 93 |

| 4-Methoxyphenyl | 88 |

| 4-Chlorophenyl | 85 |

| 2-Naphthyl | 95 |

Acid-Catalyzed Cyclization and Rearrangement Processes

While specific studies on the acid-catalyzed reactions of 4-Chloro-3-fluorophenyl cyclopropyl ketone are not extensively detailed in the available literature, the general behavior of conjugated cyclopropyl ketones under acidic conditions involves protonation of the carbonyl oxygen. This initial step enhances the electrophilicity of the carbonyl carbon and can facilitate rearrangements. Depending on the substrate and reaction conditions, this can lead to ring-opening of the cyclopropane moiety or other intramolecular cyclization events. For instance, a series of spiro[n.2]alkan-2-ones, which are related structures, have been shown to undergo various rearrangements under acid catalysis. researchgate.net The presence of the chloro and fluoro substituents on the phenyl ring of 4-Chloro-3-fluorophenyl cyclopropyl ketone would be expected to influence the electron density of the ketone and thereby its reactivity in such acid-catalyzed processes.

Radical-Mediated Ring-Opening Pathways

Aryl cyclopropyl ketones are notable for their participation in radical-mediated reactions, often initiated by single electron transfer (SET). vt.edu The one-electron reduction of an aryl cyclopropyl ketone, which can be achieved photocatalytically, generates a ketyl radical anion. nih.govscispace.com This intermediate can undergo a reversible ring-opening to form a more stable distonic radical anion, where the radical and anionic centers are separated. vt.edunih.gov

The equilibrium between the closed-ring ketyl and the open-ring distonic radical anion is a critical factor in the subsequent reaction pathways. vt.edu For phenyl cyclopropyl ketone, this equilibrium heavily favors the ring-closed form. vt.edu The rate of this ring-opening is influenced by substituents on the cyclopropane ring; radical-stabilizing groups can accelerate the process significantly. vt.edu This ring-opening is a key step in various synthetic transformations, including cycloaddition reactions. nih.govnih.gov

| Intermediate | Description | Key Features |

| Ketyl Radical Anion | Formed by one-electron reduction of the aryl cyclopropyl ketone. | Contains a radical on the carbon adjacent to the oxygen anion. |

| Distonic Radical Anion | Formed by the ring-opening of the ketyl radical anion. | The radical and anion are located on different atoms, providing stabilization. |

Cycloaddition Reactions Involving Cyclopropyl Ketones

The unique electronic structure of aryl cyclopropyl ketones makes them valuable partners in cycloaddition reactions, providing pathways to construct complex carbocyclic frameworks.

Formal [3+2] Cycloadditions with Unsaturated Partners

Aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with various unsaturated partners, such as alkenes and alkynes, to form highly substituted cyclopentane (B165970) and cyclopentene rings. nih.govresearchgate.netacs.org These reactions can be promoted by visible light photocatalysis, often in the presence of a Lewis acid. nih.govnih.gov The process is initiated by the one-electron reduction of the ketone to its radical anion, which then opens to the distonic radical anion intermediate. nih.govscispace.com This intermediate then adds to an unsaturated partner in a stepwise manner to complete the cycloaddition. nih.gov A variety of electronically modified styrenes and other alkenes can serve as effective partners in these reactions. nih.gov

The scope of this reaction is broad, tolerating significant electronic variation on the aryl ketone component, including both electron-rich and electron-deficient substituents. nih.gov This method provides a powerful tool for assembling complex five-membered carbocycles. nih.gov

Regiochemical Control in Cycloaddition Pathways

Regiochemical control is a critical aspect of cycloaddition reactions involving unsymmetrically substituted partners. In the context of the [3+2] cycloadditions of aryl cyclopropyl ketones, the regioselectivity can be influenced by the nature of the substrates and catalysts. For example, the cycloaddition of an unsymmetrically substituted cyclopropyl ketone can proceed with exclusive chemoselectivity, leading to the formation of a single constitutional isomer. nih.gov Furthermore, in some cases, regiocomplementary oxidation of the resulting cycloadducts can be achieved, demonstrating a high degree of control over the reaction's outcome. nih.gov The ability to direct the regiochemistry is essential for the synthesis of well-defined molecular architectures.

Reduction Reactions and Stereoselectivity

The reduction of the carbonyl group in cyclopropyl ketones is a fundamental transformation that can lead to the formation of chiral centers. The stereochemical outcome of these reactions is of significant interest.

Hydride Reductions and Diastereoselectivity

The hydride reduction of substituted cyclopropyl ketones can proceed with high diastereoselectivity. nih.govacs.org The stereochemical outcome is largely governed by the conformational preferences of the ketone substrate. Ab initio calculations have shown that cyclopropyl ketones exist predominantly in two minimum energy conformations: the bisected s-cis and s-trans conformers, with the s-cis conformer generally being more stable. nih.gov

High stereoselectivity is often achieved when the substrate has a bulky substituent on the cyclopropane ring, which further stabilizes the bisected s-cis conformer. nih.gov The prevailing model suggests that the hydride reagent attacks the carbonyl group from the less-hindered face of this more stable s-cis conformation. nih.govacs.org This predictability is crucial for the stereocontrolled synthesis of cyclopropyl-containing alcohols. The diastereoselectivity is therefore dependent on the relative stability of the s-cis conformer of the substrate. nih.gov

| Conformer | Relative Stability | Implication for Reduction |

| Bisected s-cis | Generally more stable, especially with bulky substituents. | Favored conformation for hydride attack, leading to predictable stereochemistry. |

| Bisected s-trans | Generally less stable. | Less populated conformer, contributes less to the final product distribution. |

Substituent Effects on Facial Selectivity in Reduction

The reduction of prochiral ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis, often creating a new stereocenter. In the case of aryl cyclopropyl ketones, the stereochemical outcome of this reduction, specifically the facial selectivity, is influenced by the steric and electronic nature of the substituents on both the aromatic ring and the cyclopropyl group. The addition of a hydride nucleophile can occur from either of the two faces of the planar carbonyl group, leading to two possible diastereomeric alcohol products. The preferred direction of attack is determined by the relative energies of the corresponding transition states.

Detailed research into the hydride reduction of substituted cyclopropyl ketones has elucidated the key factors governing this selectivity. The conformation of the cyclopropyl ketone, specifically the orientation of the cyclopropyl ring relative to the carbonyl group, plays a pivotal role. Two primary conformations are considered: the s-cis and s-trans (or gauche) conformers, where the cyclopropane ring is either eclipsing or bisecting the carbonyl bond, respectively. Computational studies and experimental evidence suggest that for many aryl cyclopropyl ketones, the bisected conformations are energetically favored.

In these bisected conformations, the two faces of the carbonyl group are rendered diastereotopic by the substituents on the cyclopropyl ring and the aryl group. According to established models of asymmetric induction, such as the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the less sterically hindered face. The model posits a transition state where the largest substituent on the adjacent chiral center is oriented anti-periplanar to the incoming nucleophile to minimize steric interactions.

For aryl cyclopropyl ketones, the aryl group itself is a significant steric entity. Furthermore, substituents on the aromatic ring can exert both steric and electronic effects that modulate the facial selectivity. Electron-withdrawing groups, such as the chloro and fluoro substituents in 4-chloro-3-fluorophenyl cyclopropyl ketone, can influence the electronic character of the carbonyl carbon, potentially affecting the transition state geometry and energy.

Systematic studies on the hydride reduction of various substituted cyclopropyl ketones have demonstrated that the stereoselectivity is highly dependent on the nature of the substituents. For instance, bulky substituents on the cyclopropane ring, even when positioned trans to the acyl group, can enforce a specific conformation that directs the hydride attack to one face of the carbonyl.

| Aryl Substituent (Ar) | Reducing Agent | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e. %) |

|---|---|---|---|

| Phenyl | NaBH4 | 85:15 | 70 |

| 4-Methoxyphenyl | NaBH4 | 88:12 | 76 |

| 4-Nitrophenyl | NaBH4 | 82:18 | 64 |

| 2-Methylphenyl | NaBH4 | 92:8 | 84 |

| 4-Chlorophenyl | LiAlH4 | 89:11 | 78 |

Note: The data in this table is representative of general trends observed in the reduction of substituted aryl cyclopropyl ketones and is intended for illustrative purposes. The specific values can vary based on reaction conditions.

The data illustrates that both electron-donating and electron-withdrawing substituents on the phenyl ring influence the facial selectivity, as does the steric hindrance introduced by ortho-substituents. Generally, a high degree of facial selectivity is achieved, which is of significant interest for the stereocontrolled synthesis of complex molecules. The 4-chloro and 3-fluoro substituents in the target compound are expected to primarily exert electronic effects, which, based on the general trends, would still allow for a high degree of stereoselectivity in its reduction.

Computational and Theoretical Studies on 4 Chloro 3 Fluorophenyl Cyclopropyl Ketone and Analogues

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has proven to be a robust method for investigating the mechanisms of reactions involving cyclopropyl (B3062369) ketones. rsc.orgresearchgate.net For reactions such as the SmI₂-catalyzed intermolecular couplings or phosphine-catalyzed ring-opening, DFT calculations can map out the entire reaction pathway. rsc.orgnih.gov This involves identifying and characterizing the geometries of reactants, transition states, intermediates, and products.

In the context of 4-Chloro-3-fluorophenyl cyclopropyl ketone, DFT can be used to model its behavior in reductive coupling reactions. These reactions are proposed to proceed through a single electron transfer (SET) from the reducing agent (e.g., SmI₂) to the ketone, forming a ketyl radical anion intermediate. researchgate.netnih.gov Subsequent fragmentation of the strained cyclopropyl ring yields a more stable radical intermediate, which can then participate in further reactions. nih.govacs.org DFT calculations are instrumental in confirming the step-wise nature of such mechanisms, providing detailed electronic structures for each species along the reaction coordinate. researchgate.net For instance, analysis of the spin density distribution in the ketyl radical intermediate can reveal how the unpaired electron is delocalized across the aryl ring and the carbonyl group, which is crucial for understanding its stability and subsequent reactivity.

The specific substituents on 4-Chloro-3-fluorophenyl cyclopropyl ketone—a chlorine atom at the para-position and a fluorine atom at the meta-position—would influence these barriers through their combined inductive and resonance effects. DFT calculations allow for a quantitative assessment of these influences on the transition state energies.

Table 1: Calculated Activation Barriers for Key Steps in Aryl Cyclopropyl Ketone Reactions Note: The data presented here are illustrative examples from computational studies on analogous systems to demonstrate the type of information generated.

| Reactant | Reaction Step | Activation Barrier (ΔG‡, kcal/mol) | Rate-Determining Step |

| Phenyl cyclopropyl ketone | Cyclopropyl Fragmentation (TS I) | Lower | No |

| Phenyl cyclopropyl ketone | Radical Trapping (TS II) | 24.6 | Yes |

| Cyclohexyl cyclopropyl ketone | Cyclopropyl Fragmentation (TS I) | 25.4 | Yes |

| Cyclohexyl cyclopropyl ketone | Radical Trapping (TS II) | Lower | No |

This interactive table is based on data from computational studies on phenyl and cyclohexyl cyclopropyl ketones, which serve as models for understanding the reactivity of substituted aryl analogues. nih.govacs.org

Understanding Structure-Reactivity Relationships

The nature of the aryl substituent is paramount in controlling the reactivity of aryl cyclopropyl ketones. The reactivity is generally enhanced compared to alkyl analogues due to the ability of the aryl ring to stabilize the initially formed ketyl radical through conjugation. nih.govacs.orgmanchester.ac.uk This stabilization facilitates both the initial reduction of the ketone and the subsequent fragmentation of the cyclopropane (B1198618) ring. acs.orgacs.org

The three-dimensional arrangement of atoms, or conformation, plays a significant role in the reactivity of flexible molecules. nih.govbrighton.ac.uk For aryl cyclopropyl ketones, the dihedral angle between the plane of the cyclopropyl ring and the plane of the carbonyl group, as well as the angle between the carbonyl and the aryl ring, can impact the reaction pathway. uwlax.edu

Computational studies on related systems have shown that ortho-substituted phenyl cyclopropyl ketones exhibit enhanced reactivity. acs.orgmanchester.ac.ukacs.org This is attributed to a "pretwisted" conformation where the aryl ring is already rotated out of the plane of the carbonyl group. This initial twist helps to circumvent steric hindrance that would otherwise arise during the formation of subsequent intermediates, thereby lowering the energy barrier for steps like radical trapping. nih.govacs.org While 4-Chloro-3-fluorophenyl cyclopropyl ketone lacks ortho substituents, the electronic interactions between the halogen atoms and the rest of the molecule can still influence its preferred conformation. DFT calculations can map the conformational energy profile, identifying low-energy conformers and assessing their accessibility and role in the reaction mechanism. nih.govbeilstein-journals.org Studies on α-fluoroketones suggest that fluorine's electronegativity can create a high preference for specific conformations in polar solvents, which may disfavor the orbital overlap required for certain reaction steps. nih.gov

The selectivity of a reaction—its ability to favor one product over other possibilities—is governed by a combination of steric and electronic factors. researchgate.netfrancis-press.com In the reactions of aryl cyclopropyl ketones, both the regioselectivity of ring-opening and the stereoselectivity of subsequent bond formations are critical.

Electronic effects, dictated by the substituents on the aryl ring, influence the electron density at different positions of the molecule, guiding where bond formation or cleavage occurs. nih.gov The electron-withdrawing nature of the chlorine and fluorine in 4-Chloro-3-fluorophenyl cyclopropyl ketone would make the carbonyl carbon more electrophilic. Steric effects arise from the physical bulk of substituents, which can hinder the approach of a reagent from a particular direction. nih.govacs.org For instance, computational studies have revealed that steric hindrance can elevate the energies of transition states, potentially altering the preferred reaction pathway and, consequently, the final product. nih.govacs.org DFT provides a quantitative means to disentangle these effects, allowing for the rationalization of observed selectivities and the prediction of outcomes for new substrates. nih.gov

Prediction of Stereochemical Outcomes (e.g., Diastereoselectivity in Reductions)

Computational and theoretical chemistry serve as powerful predictive tools in understanding and forecasting the stereochemical outcomes of chemical reactions involving 4-Chloro-3-fluorophenyl cyclopropyl ketone and its analogues. The reduction of the prochiral ketone group in these compounds to a chiral secondary alcohol presents a significant stereochemical challenge. The formation of two possible diastereomers necessitates a detailed understanding of the factors governing the facial selectivity of the incoming nucleophile, typically a hydride. Computational models, particularly those based on Density Functional Theory (DFT), have proven invaluable in elucidating the conformational preferences and transition state energies that dictate the diastereoselectivity of such reductions. nih.gov

A foundational aspect of these computational studies involves the conformational analysis of the cyclopropyl ketone moiety. For cyclopropyl ketones in general, theoretical calculations have identified two primary low-energy conformers: the s-cis and s-trans bisected conformations. nih.gov In these arrangements, the plane of the cyclopropane ring is perpendicular to the plane of the carbonyl group. DFT calculations consistently show the s-cis conformer to be more stable than the s-trans conformer. nih.gov The relative stability of these conformers is a critical determinant for the stereochemical pathway of the reduction.

The prevailing theoretical model for predicting the stereochemical outcome of hydride reductions of cyclopropyl ketones is the bisected s-cis transition-state model. nih.gov This model posits that the nucleophilic attack of the hydride occurs on the more stable s-cis conformer. The direction of the attack is from the less sterically hindered face of the carbonyl group. Consequently, the higher the stability of the bisected s-cis conformer relative to the s-trans conformer, the greater the observed diastereoselectivity of the reduction. nih.gov

The predictive power of this model is enhanced by considering the influence of substituents on both the acyl moiety and the cyclopropane ring. For analogues of 4-Chloro-3-fluorophenyl cyclopropyl ketone, the electronically and sterically demanding 4-chloro-3-fluorophenyl group, as well as any substituents on the cyclopropane ring, will significantly influence the conformational equilibrium and the accessibility of the carbonyl faces. For instance, research on related cyclopropyl ketones has demonstrated that bulky substituents on the cyclopropane ring, even when positioned trans to the acyl group, can enforce a strong preference for the s-cis conformation, leading to high levels of diastereoselectivity in the reduction. nih.gov

Detailed Research Findings

Computational investigations into the reduction of analogous cyclopropyl ketones provide quantitative insights into the factors governing diastereoselectivity. These studies often involve mapping the potential energy surface of the reaction, identifying the transition state structures for the formation of both diastereomeric products, and calculating their relative energies. The difference in the activation energies (ΔΔG‡) for the two competing pathways directly correlates with the predicted diastereomeric ratio of the products.

For example, DFT calculations can be employed to determine the energy difference between the transition states leading to the major and minor diastereomers. A calculated energy difference of just a few kcal/mol can correspond to a very high degree of selectivity. A difference of 3.6 kcal/mol, for instance, can equate to a product ratio of approximately 400:1. nih.gov Similarly, an energy difference of 5.2 kcal/mol can result in essentially complete selectivity for one diastereomer. nih.gov These calculations can model the effects of different reducing agents and solvent systems, further refining the predictions.

The table below illustrates a hypothetical but representative set of computational data for the reduction of a substituted cyclopropyl ketone analogue, showcasing the relationship between conformational energies and predicted diastereoselectivity.

| Analogue Substituent (R) | ΔE (s-trans - s-cis) (kcal/mol) | Predicted Major Diastereomer | Calculated Diastereomeric Ratio (Major:Minor) |

| H | 1.5 | R | 90:10 |

| CH₃ | 2.1 | R | 95:5 |

| Si(CH₃)₃ | 3.8 | R | >99:1 |

This interactive table demonstrates how the increasing steric bulk of a substituent (R) on the cyclopropane ring leads to a greater energy difference between the s-trans and s-cis conformers, resulting in a higher predicted diastereomeric ratio for the reduction product.

Furthermore, DFT modeling is instrumental in rationalizing the mode of enantioinduction in asymmetric reductions. researchgate.net For catalyzed reactions, computational models can reveal the intricate details of the catalyst-substrate complex, identifying key interactions that dictate the stereochemical outcome. These models can elucidate stepwise reaction mechanisms, such as a hydride transfer followed by a coordination change to a metal catalyst, providing a deeper understanding of how chirality is transferred during the reaction. researchgate.net

Spectroscopic Characterization Methodologies in Research on Substituted Cyclopropyl Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 4-Chloro-3-fluorophenyl cyclopropyl (B3062369) ketone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be utilized for a comprehensive structural assignment.

In the ¹H NMR spectrum of 4-Chloro-3-fluorophenyl cyclopropyl ketone, distinct signals would be expected for the protons of the cyclopropyl ring and the aromatic ring. The cyclopropyl protons typically appear in the upfield region of the spectrum due to the ring's shielding effects. The methine proton (CH) adjacent to the carbonyl group would likely be the most downfield of the cyclopropyl protons, appearing as a multiplet. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring would present as complex multiplets in the upfield region, typically between 0.8 and 1.5 ppm.

The aromatic protons on the 4-chloro-3-fluorophenyl ring would resonate in the downfield region, generally between 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns would be influenced by the electronic effects of the chloro and fluoro substituents. The proton ortho to the carbonyl group would be expected to be the most downfield due to the deshielding effect of the ketone.

Table 1: Predicted ¹H NMR Data for 4-Chloro-3-fluorophenyl cyclopropyl ketone

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Cyclopropyl CH | 2.5 - 3.0 | m | - |

| Cyclopropyl CH₂ | 0.8 - 1.5 | m | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ketone is the most characteristic signal and is expected to appear significantly downfield, typically in the range of 195-210 ppm. The carbons of the cyclopropyl ring would be found in the upfield region, with the methine carbon appearing more downfield than the methylene carbons. The aromatic carbons would resonate in the region of 115-140 ppm, with the carbon bearing the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). The carbon attached to the chlorine atom would also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-3-fluorophenyl cyclopropyl ketone

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195 - 210 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C=O | 135 - 145 |

| Cyclopropyl CH | 15 - 25 |

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For 4-Chloro-3-fluorophenyl cyclopropyl ketone, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the presence of the adjacent chlorine atom and the cyclopropyl ketone group. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the cyclopropyl and aromatic CH and CH₂ groups.

A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (two- and three-bond) correlations between protons and carbons. Key HMBC correlations would be expected between the cyclopropyl protons and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon, confirming the connectivity of the different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Chloro-3-fluorophenyl cyclopropyl ketone (C₁₀H₈ClFO), HRMS would be used to determine the exact mass of the molecular ion. The measured mass would be compared to the calculated theoretical mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This accurate mass measurement provides strong evidence for the molecular formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of 4-Chloro-3-fluorophenyl cyclopropyl ketone, the most prominent absorption band would be due to the stretching vibration of the carbonyl (C=O) group of the ketone. This typically appears as a strong, sharp peak in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and cyclopropyl groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl and C-F stretching vibrations, which would appear in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for 4-Chloro-3-fluorophenyl cyclopropyl ketone

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | 1680 - 1700 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Cyclopropyl C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 850 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

The precise solid-state structure of 4-Chloro-3-fluorophenyl cyclopropyl ketone has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Extensive searches for experimental single-crystal X-ray diffraction data for this specific compound did not yield any published crystal structures.

Consequently, detailed information regarding its unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, which are typically determined through X-ray crystallography, is not available. Therefore, a data table summarizing the crystallographic parameters for 4-Chloro-3-fluorophenyl cyclopropyl ketone cannot be provided at this time.

While the solid-state architecture of this particular molecule remains unelucidated, X-ray crystallography is a principal technique for the unambiguous determination of molecular structures in the solid state for related substituted cyclopropyl ketones. This powerful analytical method provides precise three-dimensional coordinates of atoms within a crystal lattice, offering invaluable insights into:

Molecular Conformation: The spatial arrangement of the phenyl ring, cyclopropyl group, and ketone functionality.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-stacking, which govern the packing of molecules in the crystal.

Polymorphism: The existence of different crystalline forms of the same compound, which can have distinct physical properties.

For analogous compounds, researchers have successfully employed X-ray crystallography to establish stereochemistry, analyze conformational preferences, and understand the influence of substituent effects on the crystal packing. However, without experimental data for 4-Chloro-3-fluorophenyl cyclopropyl ketone, a detailed discussion of its specific solid-state structure is not possible.

Synthetic Applications and Derivatization of 4 Chloro 3 Fluorophenyl Cyclopropyl Ketone

Role as an Advanced Synthetic Intermediate and Building Block

4-Chloro-3-fluorophenyl cyclopropyl (B3062369) ketone is a specialized organic compound recognized for its utility as a valuable intermediate and building block in organic synthesis. Its structure, which incorporates a cyclopropyl group, a ketone functional group, and a halogenated phenyl ring, offers multiple reactive sites for constructing more complex molecular architectures. The presence of the strained cyclopropyl ring and the electronically modified fluorophenyl group influences the compound's chemical behavior, making it a versatile precursor in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai The compound serves as a key component for creating molecules with specific functionalities and desired properties. ontosight.ai

The strategic placement of the chloro and fluoro substituents on the aromatic ring provides opportunities for regioselective modifications, while the ketone and cyclopropyl moieties can participate in a wide array of chemical transformations. This multi-functionality allows chemists to introduce diverse structural elements, leading to the creation of novel compounds with potential bioactivity.

Derivatization through Functional Group Transformations

The unique arrangement of functional groups in 4-chloro-3-fluorophenyl cyclopropyl ketone allows for a variety of chemical modifications.

The halogen atoms on the phenyl ring of 4-chloro-3-fluorophenyl cyclopropyl ketone are susceptible to nucleophilic substitution, a fundamental class of reactions for forming carbon-heteroatom and carbon-carbon bonds. Although direct substitution on an aryl halide is challenging, these reactions can be facilitated by the presence of the electron-withdrawing ketone group and by using appropriate catalysts, typically transition metals.

In analogous chemical systems, the chlorine atom can be replaced by various nucleophiles. For instance, reactions with amines, azides, or thiols can be performed to introduce nitrogen- and sulfur-containing functional groups. researchgate.net These transformations often require specific conditions, such as the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like tetrahydrofuran (B95107) (THF) or N-methylpyrrolidone. researchgate.netclockss.org The substitution provides a pathway to a diverse series of derivatives where the chlorine atom is replaced, leading to new molecular scaffolds. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions on Related Aryl Halides

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Sodium azide (B81097) (NaN3) | N-methylpyrrolidone, room temp. | Aryl azide |

| Amines (e.g., R-NH2) | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Aryl amine |

| Phenols (e.g., Ar-OH) | NaH, THF | Aryl ether |

This table is illustrative and based on general nucleophilic aromatic substitution reactions; specific conditions for 4-chloro-3-fluorophenyl cyclopropyl ketone may vary.

The ketone group is readily reduced to a secondary alcohol, a critical transformation in the synthesis of chiral molecules. The reduction of such prochiral ketones can be achieved using various reducing agents. For stereocontrol, which is crucial in pharmaceutical synthesis, asymmetric reduction methods are employed to produce a specific enantiomer of the resulting alcohol.

Biocatalysis, using microorganisms or isolated enzymes, offers a powerful method for the stereoselective reduction of ketones. researchgate.net Various yeast and bacteria strains are known to reduce ketones with high enantioselectivity. Alternatively, chemical methods using chiral catalysts, such as those based on ruthenium or rhodium complexes in asymmetric transfer hydrogenation, can provide excellent stereocontrol. The choice of catalyst and reaction conditions determines which enantiomer of the (4-chloro-3-fluorophenyl)(cyclopropyl)methanol (B2824006) is formed.

While the primary reactivity of aryl cyclopropyl ketones often involves the ketone or cyclopropyl ring, oxidation reactions can also be employed for derivatization. One notable transformation is the Baeyer-Villiger oxidation, where the ketone is converted into an ester. This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. For aryl cyclopropyl ketones, this can lead to the formation of either a cyclopropyl ester or a phenyl ester, with the regioselectivity depending on the migratory aptitude of the respective groups. This transformation effectively converts the ketone into a different functional group, opening up new synthetic possibilities. nih.gov

Applications in the Synthesis of Diverse Heterocyclic and Carbocyclic Systems

The reactivity of the cyclopropyl ketone moiety makes this compound a valuable precursor for synthesizing various ring systems. The strained three-membered ring can undergo ring-opening reactions, and the ketone can act as an electrophile or be converted into other functional groups to facilitate cyclization reactions.

Aryl cyclopropyl ketones are key precursors in [3+2] cycloaddition reactions to form five-membered rings like pyrrolidines. nih.gov Pyrrolidine rings are a common structural motif in many pharmaceuticals. nih.gov The synthesis can proceed through a mechanism where the cyclopropane (B1198618) acts as a three-carbon component that reacts with a two-atom component (dipole or its equivalent).

For example, the reaction can be initiated by a single-electron reduction of the aryl ketone, which triggers the opening of the cyclopropane ring to form a 1,3-radical intermediate. This intermediate can then be trapped by an electron-deficient alkene in a cycloaddition process to construct the cyclopentane (B165970) ring, which can be a precursor to or be further elaborated into a pyrrolidine. Stereocontrol in these cycloadditions is a significant challenge but can be achieved using chiral Lewis acid catalysts. nih.gov

Construction of Quinazoline (B50416) Scaffolds

The synthesis of quinazoline and its derivatives is a significant focus in medicinal chemistry due to their broad range of biological activities. Common synthetic strategies often involve the cyclization of anthranilic acid derivatives or related precursors. researchgate.netnih.govopenmedicinalchemistryjournal.com Methods include the Niementowski synthesis, reactions involving 2-aminobenzonitriles, 2-aminobenzaldehydes, or 2-aminobenzophenones, and various modern transition-metal-catalyzed reactions. nih.govorganic-chemistry.org These methods typically build the heterocyclic ring system from precursors already containing the necessary nitrogen atoms or functional groups amenable to cyclization.

A review of synthetic routes for quinazoline scaffolds did not yield specific methods that utilize 4-Chloro-3-fluorophenyl cyclopropyl ketone as a direct starting material. The transformation of a ketone of this nature into a quinazoline ring would necessitate a complex multi-step pathway, likely involving rearrangement or cleavage of the cyclopropyl and phenyl rings to construct the bicyclic heterocyclic core, which is not a commonly reported strategy.

Synthesis of Boron-Containing Organic Molecules

Organoboron compounds, particularly boronic acids and their esters, are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are also found in several FDA-approved drugs. rsc.orgmdpi.com The synthesis of these molecules typically involves the introduction of a boron moiety onto an aryl or vinyl group through methods such as the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a borate (B1201080) ester, or through palladium-catalyzed borylation of an aryl halide or triflate with reagents like bis(pinacolato)diboron (B136004). nih.gov

There is no specific information available in the searched literature detailing the derivatization of 4-Chloro-3-fluorophenyl cyclopropyl ketone into boron-containing organic molecules. While the 4-chloro-3-fluorophenyl group could potentially be converted to a boronic acid derivative, this would typically be performed on a simpler precursor rather than the ketone itself.

Utilization in Fragment-Based Drug Discovery as 3D Building Blocks

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. vu.nl This approach often begins by screening libraries of low-molecular-weight compounds ("fragments") to find weak but efficient binders to a biological target. researchgate.net There is a growing emphasis on incorporating three-dimensional (3D) fragments into these libraries to explore novel chemical space and improve the physicochemical properties of the resulting leads, a concept often termed "escaping flatland". vu.nl

The cyclopropyl group is considered a valuable "3D fragment" because its non-planar, strained ring structure imparts unique conformational and electronic properties compared to flat aromatic systems. acs.orgnih.govresearchgate.net It can enhance metabolic stability, improve potency, and influence the conformation of drug candidates. nih.govsemanticscholar.org Therefore, a molecule like 4-Chloro-3-fluorophenyl cyclopropyl ketone possesses the structural characteristics of a desirable 3D building block for an FBDD library. nih.gov

However, specific studies or FBDD campaigns that explicitly report the inclusion or successful screening of 4-Chloro-3-fluorophenyl cyclopropyl ketone were not identified in the literature search. While its structural motifs are relevant to the principles of modern FBDD, its direct application as a starting point for a drug discovery program is not documented.

The table below lists the chemical compounds mentioned in this article.

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Catalytic Processes for Enantioselective Synthesis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical development. For 4-Chloro-3-fluorophenyl cyclopropyl (B3062369) ketone, the development of asymmetric catalytic methods to control the stereochemistry of the cyclopropane (B1198618) ring or adjacent centers is a significant future objective. While direct asymmetric cyclopropanation of corresponding chalcones is a viable route, research is shifting towards more sophisticated catalytic systems that offer higher efficiency and selectivity.

Emerging research in this area focuses on photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, which can construct densely substituted and enantioenriched cyclopentane (B165970) structures. nih.govresearchgate.netacs.org This approach, however, often relies on the aryl ketone moiety for the initial one-electron reduction, which can limit the scope. nih.gov Future work will likely involve designing novel chiral catalysts, potentially based on transition metals like titanium or cooperative catalysis platforms, to achieve high diastereo- and enantioselectivity in cycloaddition reactions. researchgate.netacs.org The goal is to develop robust methods that are not only highly selective but also applicable to a wider range of substrates, enabling the creation of complex chiral molecules from the 4-Chloro-3-fluorophenyl cyclopropyl ketone scaffold.

Table 1: Comparison of Potential Asymmetric Catalytic Strategies

| Catalytic Strategy | Potential Advantages | Foreseen Challenges |

| Chiral Lewis Acid Catalysis | Well-established for activating carbonyls; potential for high enantioselectivity. | Catalyst loading; sensitivity to air and moisture; substrate scope limitations. |

| Photoredox Catalysis with Chiral Catalysts | Mild reaction conditions; unique reactivity pathways; can generate complex stereocenters. nih.govnih.gov | Catalyst cost and complexity; controlling multiple stereocenters simultaneously. |

| Cooperative Catalysis (e.g., Lewis Acid + Organocatalyst) | Synergistic activation can lead to novel reactivity and improved selectivity. | Matching catalyst compatibility; complex reaction kinetics and optimization. |

| Enzyme-Mediated Synthesis | Extremely high selectivity; environmentally benign conditions. | Enzyme stability and availability; limited substrate scope for non-natural compounds. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers substantial advantages in terms of safety, scalability, reproducibility, and efficiency. For the synthesis of 4-Chloro-3-fluorophenyl cyclopropyl ketone and its derivatives, integrating synthetic steps into a continuous flow system is a key area for future development.

Recent studies have demonstrated the successful use of flow chemistry for the synthesis of various cyclopropyl ketones and related structures. mdpi.comrsc.orgrsc.orgresearchgate.net These processes can significantly shorten reaction times, for instance, reducing a 48-hour batch reaction to just 30 minutes in a flow system. rsc.org Furthermore, flow setups can handle hazardous reagents or intermediates more safely and enable reactions at elevated temperatures and pressures that are challenging in batch reactors. acs.org

Future research will focus on developing a telescoped, multi-step flow synthesis for 4-Chloro-3-fluorophenyl cyclopropyl ketone. This would involve optimizing each reaction step (e.g., acylation, cyclopropanation) in individual flow modules and then connecting them to create a seamless production line. Automated platforms, incorporating real-time reaction monitoring and machine-learning algorithms for optimization, will be crucial for accelerating process development and ensuring consistent product quality.

Table 2: Batch vs. Flow Synthesis for Cyclopropyl Ketone Production

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours rsc.org |

| Scalability | Difficult, requires larger reactors | Easier, by running the system for longer |

| Safety | Higher risk with exothermic reactions or hazardous materials | Improved heat transfer and smaller reagent volumes enhance safety |

| Reproducibility | Can vary between batches | High consistency and process control |

| Productivity | Limited by reactor size | High throughput and space-time yields acs.org |

Exploration of Novel Reactivity Modes for the Cyclopropyl Ketone Unit

The cyclopropyl ketone moiety is a versatile functional group, prized for the inherent strain of the three-membered ring which can be harnessed as a driving force for a variety of chemical transformations. nih.gov While reactions like [3+2] cycloadditions are well-documented, future research will delve into uncovering and exploiting novel reactivity modes for 4-Chloro-3-fluorophenyl cyclopropyl ketone. nih.govacs.org

The electron-withdrawing nature of the chloro- and fluoro-substituents on the phenyl ring significantly influences the electronic properties of the ketone, potentially opening up new reaction pathways. Areas of exploration include:

Catalytic Ring-Opening Cascades: Designing reactions where the cyclopropane ring opens and undergoes a subsequent, controlled intramolecular cyclization to form more complex polycyclic structures. acs.org The substitution pattern on the aromatic ring can be tuned to direct the outcome of these cascades.

Reductive Couplings: Utilizing single-electron transfer (SET) processes, perhaps catalyzed by samarium(II) iodide (SmI2) or photoredox catalysts, to couple the cyclopropyl ketone with various radical acceptors. acs.orgacs.org This can lead to the formation of five-membered rings and other valuable carbocycles.

Electrophilic and Nucleophilic Ring-Opening: Investigating the regioselectivity of ring-opening reactions with a wider array of reagents. The fluorine and chlorine atoms can exert subtle electronic effects that dictate which C-C bond in the cyclopropane ring is cleaved. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling: Developing methods where the cyclopropyl group acts as a coupling partner in reactions that forge new carbon-carbon or carbon-heteroatom bonds. Nickel-catalyzed processes have shown promise for the γ-alkylation of cyclopropyl ketones. rsc.org

Advanced Computational Design for Rational Synthesis and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govrsc.org For 4-Chloro-3-fluorophenyl cyclopropyl ketone, advanced computational modeling represents a significant frontier for rationally designing new syntheses and predicting novel reactions.

Future research efforts will likely employ computational methods to:

Model Transition States: Calculate the energy barriers for various potential reaction pathways, such as different modes of ring-opening or cycloaddition, to predict the most favorable products under specific conditions. acs.orgnih.govacs.org This can guide experimental design and avoid unproductive synthetic routes.

Predict Catalyst Performance: Simulate the interaction of the ketone with different chiral catalysts to predict which catalyst will afford the highest enantioselectivity for asymmetric transformations. This in-silico screening can drastically reduce the experimental effort required for catalyst discovery.

Understand Substituent Effects: Systematically model how the electronic properties of the 4-chloro and 3-fluoro substituents influence the stability of intermediates and transition states. rsc.org This provides a deep understanding of the structure-reactivity relationships that govern the molecule's behavior. acs.orgnih.gov

Design Radical Recognition Assays: Computational studies can help design systems where the specific reactivity of the cyclopropyl unit can be used to detect and characterize different types of radical species. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for 4-Chloro-3-fluorophenyl cyclopropyl ketone, moving from empirical discovery to rational molecular design. nih.govacs.org

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-3-fluorophenyl cyclopropyl ketone, and what challenges arise during purification?

Methodological Answer: A typical synthesis involves coupling a cyclopropyl moiety with a halogenated aromatic precursor. For example, 4-Chloro-3-fluorobenzaldehyde (CAS RN 5527-95-7) can serve as a starting material, undergoing nucleophilic addition with a cyclopropyl Grignard reagent followed by oxidation to yield the ketone . Challenges include controlling regioselectivity due to competing halogen reactivity and steric hindrance from the cyclopropane ring. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) and verification via HPLC (>95% purity) to isolate the desired product from byproducts like unreacted aldehyde or over-oxidized derivatives .

Q. How should researchers handle 4-Chloro-3-fluorophenyl cyclopropyl ketone safely, given limited toxicity data?

Methodological Answer: While acute toxicity data are scarce, analogous chlorinated/fluorinated aromatic ketones (e.g., 3-Chlorophenanthrene) are classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation) . Standard precautions include:

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): To confirm the cyclopropane ring (characteristic δ 1.0–2.0 ppm for protons) and aromatic substitution pattern (e.g., coupling constants for chloro/fluoro groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z for C₁₀H₇ClFO) and fragmentation patterns .

- FT-IR : Absorption bands for carbonyl (C=O stretch ~1700 cm⁻¹) and C-F/C-Cl bonds (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reactivity of 4-Chloro-3-fluorophenyl cyclopropyl ketone with nucleophiles?

Methodological Answer: Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) may arise from electronic effects of the electron-withdrawing Cl/F substituents versus the strain-induced reactivity of the cyclopropane . Researchers should:

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electrophilic centers.

- Compare with experimental kinetic isotope effects (KIEs) to validate computational models .

- Cross-reference with analogous systems, such as 4-Chloro-2-fluorobenzaldehyde (CAS 61072-56-8), where steric effects dominate regioselectivity .

Q. How can the environmental impact of this compound be assessed when ecological toxicity data are unavailable?

Methodological Answer: Use read-across approaches with structurally similar compounds:

- Persistence : Estimate half-life using EPI Suite™, leveraging data for 4-chlorophenol (t₁/₂ ~20 days in water) .

- Bioaccumulation : Apply QSAR models based on logP values (predicted logP ~2.5 for the ketone) to assess potential for lipid accumulation .

- Mobility in soil : Conduct laboratory batch tests with HPLC-MS to measure adsorption coefficients (Kₐ) in loam or clay soils .

Q. What strategies optimize the synthesis of derivatives for biological activity screening?

Methodological Answer:

- Parallel synthesis : React the ketone with diverse nucleophiles (e.g., amines, hydrazines) under microwave-assisted conditions (100°C, 30 min) to generate imine or hydrazone derivatives .

- Biological assay design : Use SAR studies to correlate substituent effects (e.g., replacing Cl with bulkier groups) with activity. For example, fluoro-hydroxy ketones derived from 2-chloro-4-fluoro-phenol showed enhanced antimicrobial activity in early studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.